molecular formula C9H16O2Se B14440949 2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one CAS No. 74457-12-8

2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one

Cat. No.: B14440949
CAS No.: 74457-12-8
M. Wt: 235.19 g/mol
InChI Key: UNNDPTGQWFILLC-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains a cyclohexanone core with a hydroxyethyl group and a methylselanyl group attached, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene oxide to introduce the hydroxyethyl group, followed by the introduction of the methylselanyl group through a nucleophilic substitution reaction using methylselenol as the nucleophile. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.

    Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the methylselanyl group can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(1-hydroxyethyl)cyclohexan-1-one: Similar structure but lacks the methylselanyl group.

    3-(Methylselanyl)cyclohexanone: Contains the methylselanyl group but lacks the hydroxyethyl group.

Uniqueness

2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one is unique due to the presence of both the hydroxyethyl and methylselanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

74457-12-8

Molecular Formula

C9H16O2Se

Molecular Weight

235.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-3-methylselanylcyclohexan-1-one

InChI

InChI=1S/C9H16O2Se/c1-6(10)9-7(11)4-3-5-8(9)12-2/h6,8-10H,3-5H2,1-2H3

InChI Key

UNNDPTGQWFILLC-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(CCCC1=O)[Se]C)O

Origin of Product

United States

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